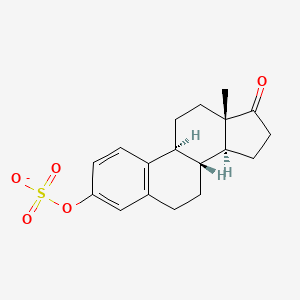

Estrone 3-sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

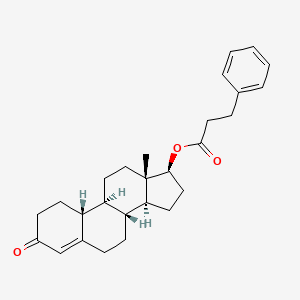

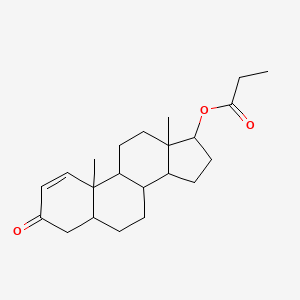

Estrone 3-sulfate, also known as estra-1,3,5(10)-trien-17-one 3-sulfate, is a naturally occurring estrane steroid and a derivative of estrone. It is an estrogen conjugate or ester, specifically the C3 sulfate ester of estrone. This compound is biologically inactive but can be converted into estrone, an active estrogen, by the enzyme steroid sulfatase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Estrone 3-sulfate can be synthesized through the sulfation of estrone. The reaction typically involves the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as the sulfating agents. The reaction is carried out in an organic solvent such as pyridine or dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods: In industrial settings, the production of this compound involves the sulfation of estrone using sulfur trioxide or sulfuric acid in the presence of a suitable solvent. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions: Estrone 3-sulfate undergoes various chemical reactions, including hydrolysis, reduction, and conjugation.

Common Reagents and Conditions:

Hydrolysis: this compound can be hydrolyzed to estrone using acid or enzymatic catalysis.

Conjugation: this compound can undergo conjugation reactions with glucuronic acid or other sulfate groups to form more complex conjugates.

Major Products Formed:

Hydrolysis: Estrone

Reduction: Estradiol 3-sulfate

Conjugation: Various conjugated estrogens

Aplicaciones Científicas De Investigación

Estrone 3-sulfate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- Used as a standard compound in analytical chemistry for the quantification of estrogens in environmental and biological samples .

Biology:

- Studied for its role in the endocrine system and its conversion to active estrogens in various tissues .

Medicine:

- Investigated for its potential use in hormone replacement therapy and the treatment of estrogen-related disorders .

Industry:

Mecanismo De Acción

Estrone 3-sulfate is biologically inactive but can be converted to estrone by the enzyme steroid sulfatase. Estrone can then be further converted to estradiol, a potent estrogen, by the enzyme 17β-hydroxysteroid dehydrogenase. Estradiol binds to estrogen receptors in target cells, leading to the activation of gene transcription and the production of proteins that mediate the physiological effects of estrogens .

Comparación Con Compuestos Similares

- Estradiol 3-sulfate

- Estriol 3-sulfate

- Estrone glucuronide

Propiedades

Fórmula molecular |

C18H21O5S- |

|---|---|

Peso molecular |

349.4 g/mol |

Nombre IUPAC |

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |

InChI |

InChI=1S/C18H22O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22)/p-1/t14-,15-,16+,18+/m1/s1 |

Clave InChI |

JKKFKPJIXZFSSB-CBZIJGRNSA-M |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-] |

SMILES canónico |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-[(4Z,20Z)-35-butyl-19-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine](/img/structure/B10785008.png)

![7-[5-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B10785045.png)

![(R)-1-(5-(3-Azabicyclo[3.2.2]nonan-3-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-(m-tolyl)urea](/img/structure/B10785064.png)

![(13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B10785099.png)